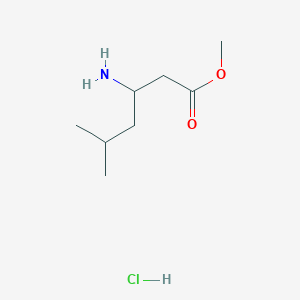
2-ethynyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethynyl-1,3-thiazolidine” is a derivative of thiazolidine . Thiazolidine is a heterocyclic organic compound with the formula (CH2)3 (NH)S. It is a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . It is a sulfur analog of oxazolidine .
Synthesis Analysis
Thiazolidine is prepared by the condensation of cysteamine and formaldehyde . Other thiazolidines may be synthesized by similar condensations . A notable derivative is 4-carboxythiazolidine (thioproline), derived from formaldehyde and cysteine . The synthesis of thiazolidine derivatives has been discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Molecular Structure Analysis
Thiazolidine is a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . The structure observed at pD 7.4 is indeed a thiazolidine ring structure .
Chemical Reactions Analysis
The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Physical And Chemical Properties Analysis
Thiazolidine is a colorless liquid . It is stable under physiological conditions . The properties, dynamic behavior, and reactivity of 2-ylidene-1,3-thiazolidines are determined by the interaction between electron-donating ring heteroatoms and electron-withdrawing groups (EWG), which is realized through the C=C double bond .
Mécanisme D'action
While the mechanism of action for “2-ethynyl-1,3-thiazolidine” specifically is not available, thiazolidinediones, a class of thiazolidine derivatives, are known to stimulate the peroxisome proliferator-activated receptor- γ (PPAR- γ), exhibiting exceptional anti-hyperglycemic actions without producing hypoglycemia .
Orientations Futures
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1,3-thiazolidine involves the reaction of 2-chloroethanol with thiosemicarbazide followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloroethanol", "thiosemicarbazide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve thiosemicarbazide (1.0 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Add 2-chloroethanol (1.0 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Step 4: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain the intermediate product, 2-ethoxy-1,3-thiazolidine.", "Step 6: Dissolve the intermediate product in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 7: Heat the reaction mixture at reflux for 4 hours.", "Step 8: Cool the reaction mixture and filter the solid product.", "Step 9: Wash the solid product with water and dry under vacuum to obtain the final product, 2-ethynyl-1,3-thiazolidine." ] } | |
Numéro CAS |
2137793-97-4 |
Nom du produit |
2-ethynyl-1,3-thiazolidine |
Formule moléculaire |
C5H7NS |
Poids moléculaire |
113.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



